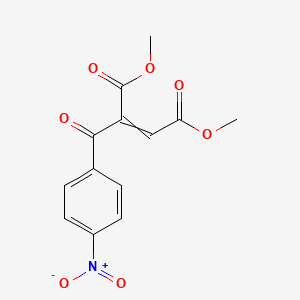
Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrobenzoyl group attached to a butenedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(4-nitrobenzoyl)but-2-enedioate typically involves the esterification of 2-(4-nitrobenzoyl)but-2-enedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of 2-(4-aminobenzoyl)but-2-enedioate.
Substitution: Formation of amide or ether derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of dimethyl 2-(4-nitrobenzoyl)but-2-enedioate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis or substitution reactions. These interactions can modulate biological pathways and lead to specific effects, such as antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-(4-aminobenzoyl)but-2-enedioate: Similar structure but with an amino group instead of a nitro group.
Dimethyl 2-(4-methylbenzoyl)but-2-enedioate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activities. The nitro group can undergo various redox reactions, making this compound versatile in chemical synthesis and research applications.
Propriétés
Numéro CAS |
615537-92-3 |
|---|---|
Formule moléculaire |
C13H11NO7 |
Poids moléculaire |
293.23 g/mol |
Nom IUPAC |
dimethyl 2-(4-nitrobenzoyl)but-2-enedioate |
InChI |
InChI=1S/C13H11NO7/c1-20-11(15)7-10(13(17)21-2)12(16)8-3-5-9(6-4-8)14(18)19/h3-7H,1-2H3 |
Clé InChI |
IVALVTSQPZJNMV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


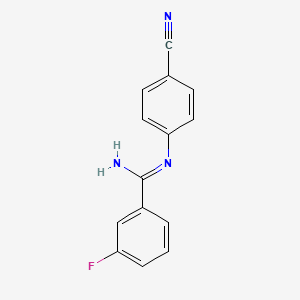
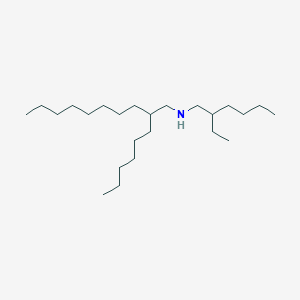
![Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572578.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride](/img/structure/B12572588.png)

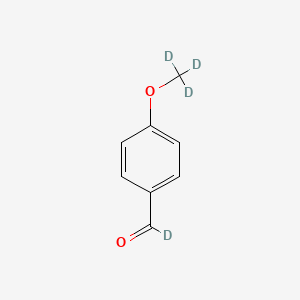
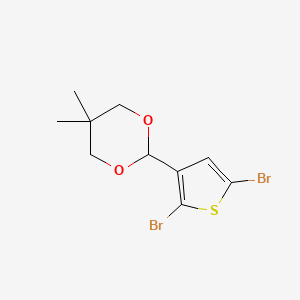
![9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene](/img/structure/B12572610.png)
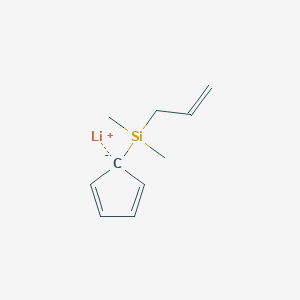
![2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine](/img/structure/B12572622.png)
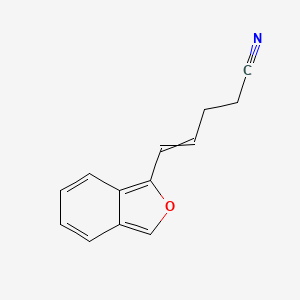
![4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene](/img/structure/B12572627.png)
![[(2S)-4-Methyl-3,6-dihydro-2H-pyran-2-yl]methanol](/img/structure/B12572638.png)
![N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B12572664.png)
